molecular formula C7H9NO5 B3048228 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate CAS No. 161742-67-2

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate

Cat. No.: B3048228
CAS No.: 161742-67-2
M. Wt: 187.15 g/mol
InChI Key: KDVRYSGGAUUSIE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate is a chemical compound with the molecular formula C7H9NO5. It is a derivative of pyrrolidine-2,5-dione and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate typically involves the reaction of N-hydroxysuccinimide with methoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Reaction time: Several hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methoxyacetic acid and N-hydroxysuccinimide.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions at elevated temperatures.

    Coupling Reactions: DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Major Products Formed

    Methoxyacetic Acid: Formed during hydrolysis.

    Amides: Formed during coupling reactions with amines.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate is primarily related to its ability to form reactive intermediates. In medicinal chemistry, it acts as a precursor to compounds that can modulate biological pathways. For example, derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-12-4-7(11)13-8-5(9)2-3-6(8)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRYSGGAUUSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438517
Record name 2,5-Pyrrolidinedione, 1-[(methoxyacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161742-67-2
Record name 2,5-Pyrrolidinedione, 1-[(methoxyacetyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-methoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methoxyacetyl chloride (108.5 g, 1 mol) in absolute dichloromethane (170 mL) was added dropwise at 0° C. to a solution of N-hydroxysuccinimide (115 g, 1 mol) and TEA (111 g, 1 mol) in dichloromethane (900 mL). The reaction mixture was stirred at room temperature for 48 hours, and a saturated NaHCO3 solution (500 mL) was added under stirring. The organic layer was separated, and the aqueous layer was subjected to extraction twice with chloroform. The combined organic extract was washed with saturated NaHCO3 solution (200 mL), brine (200 mL), and dried over Na2SO4. The solution was concentrated in vacuo to afford the title compound as a yellow oil (147.8 g, 79%). Taken directly on to the next step.
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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